molecular formula C14H20N4O2S B12265191 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(cyclopropanesulfonyl)piperazine

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(cyclopropanesulfonyl)piperazine

Cat. No.: B12265191
M. Wt: 308.40 g/mol
InChI Key: DOEIKKDEZINJOJ-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(cyclopropanesulfonyl)piperazine is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(cyclopropanesulfonyl)piperazine typically involves multi-step organic reactions. The initial step often includes the formation of the cyclopenta[d]pyrimidine core, followed by the introduction of the piperazine ring. The cyclopropanesulfonyl group is then attached through sulfonylation reactions. Common reagents used in these steps include cyclopropane sulfonyl chloride, piperazine, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control systems, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(cyclopropanesulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(cyclopropanesulfonyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(cyclopropanesulfonyl)piperazine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(methylsulfonyl)piperazine
  • 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(ethylsulfonyl)piperazine
  • 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(propylsulfonyl)piperazine

Uniqueness

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(cyclopropanesulfonyl)piperazine is unique due to its specific cyclopropanesulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H20N4O2S

Molecular Weight

308.40 g/mol

IUPAC Name

4-(4-cyclopropylsulfonylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C14H20N4O2S/c19-21(20,11-4-5-11)18-8-6-17(7-9-18)14-12-2-1-3-13(12)15-10-16-14/h10-11H,1-9H2

InChI Key

DOEIKKDEZINJOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCN(CC3)S(=O)(=O)C4CC4

Origin of Product

United States

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